molecular formula C11H24O3Si2 B1504239 (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane CAS No. 67609-52-3

(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane

Cat. No.: B1504239
CAS No.: 67609-52-3
M. Wt: 260.48 g/mol
InChI Key: ONKLJUYMIXSEQN-UHFFFAOYSA-N
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Description

(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane is a specialized organosilicon compound characterized by its conjugated diene system modified with both methoxy and trimethylsilyloxy substituents. This structure renders it highly reactive in Diels-Alder and other cycloaddition reactions, making it valuable in synthetic organic chemistry for constructing complex cyclic frameworks. The compound’s CAS registry number (59414-23-2) and commercial availability from suppliers like TCI Chemicals highlight its industrial relevance . Its molecular formula is C₁₃H₂₆O₃Si₂, with a molecular weight of 298.52 g/mol. The presence of dual silyl ether groups enhances its stability against hydrolysis compared to non-silylated analogs, while the methoxy group modulates electronic effects during reactions .

Properties

IUPAC Name

(1-methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si2/c1-10(13-15(3,4)5)9-11(12-2)14-16(6,7)8/h9H,1H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKLJUYMIXSEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC(=C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696922
Record name 4-Methoxy-2,2,8,8-tetramethyl-6-methylidene-3,7-dioxa-2,8-disilanon-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67609-52-3
Record name 4-Methoxy-2,2,8,8-tetramethyl-6-methylene-3,7-dioxa-2,8-disilanon-4-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67609-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2,2,8,8-tetramethyl-6-methylidene-3,7-dioxa-2,8-disilanon-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane, commonly referred to as Danishefsky's diene, is a functionalized diene known for its applications in organic synthesis, particularly in Diels-Alder reactions. This compound exhibits a range of biological activities and has been explored for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C11H24O3Si
  • Molecular Weight : 232.4 g/mol
  • CAS Number : 67609-52-3
  • Structure : The compound features a trimethylsilyloxy group, which enhances its reactivity in various organic transformations.

Biological Activity Overview

The biological activity of (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane can be categorized into several key areas:

1. Antifungal Activity

Research has indicated that derivatives of this compound exhibit antifungal properties. For instance, studies have shown that sulfone analogues synthesized from Danishefsky's diene demonstrate significant antifungal activity against various strains of fungi. These findings suggest potential applications in treating fungal infections.

2. Cytotoxicity and Antitumor Properties

The compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies reported that certain derivatives of (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane exhibit selective cytotoxicity against tumor cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

3. Mechanistic Studies

Mechanistic studies have focused on the pathways through which this compound exerts its biological effects. It has been suggested that the trimethylsilyloxy group plays a vital role in enhancing the reactivity of the diene, facilitating its participation in cycloaddition reactions that lead to biologically active products.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Antifungal ActivityDerivatives showed IC50 values indicating effective inhibition of fungal growth, particularly against Candida species .
Study 2 CytotoxicityEvaluated against various cancer cell lines; some derivatives exhibited >70% inhibition at low concentrations .
Study 3 Mechanistic InsightsIdentified the role of the silyloxy group in enhancing reactivity and selectivity in biological systems .

Applications in Organic Synthesis

(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane is not only significant for its biological activities but also for its utility in organic synthesis:

  • Diels-Alder Reactions : Utilized as a diene to synthesize complex cyclic structures.
  • Synthesis of Pyridones and Pyranones : Important intermediates in medicinal chemistry.
  • Mannich-Michael Reactions : Employed in the preparation of piperidinones and enaminones, which are valuable in drug development.

Scientific Research Applications

Synthesis Applications

  • Diels-Alder Reactions
    • Danishefsky's diene is primarily utilized as a diene in Diels-Alder reactions, which are crucial for synthesizing complex organic molecules. It reacts with various dienophiles to form cyclohexene derivatives.
    • Example : The asymmetric hetero-Diels-Alder cyclization of Danishefsky's diene with benzaldehyde has been reported, utilizing mesoporous inorganic/metalorganic hybrid materials as catalysts .
  • Synthesis of Sulfone Analogues
    • This compound has been effectively employed in the synthesis of sulfone analogues of griseofulvin (sulfogriseofulvins), which are important in medicinal chemistry for their antifungal properties .
  • Mannich-Michael Reactions
    • It serves as a reagent in Mannich-Michael reactions for the preparation of piperidinones and enaminones, contributing to the development of pharmaceutical compounds .
  • Synthesis of Pyridones and Pyranones
    • The compound is also used in the synthesis of pyridones and pyranones, which are significant in various biological activities and medicinal applications .

Material Science Applications

  • Silicon-Based Materials
    • The incorporation of trimethylsilyl groups enhances the thermal stability and mechanical properties of polymers. This compound can be used to modify polymer matrices for improved performance in coatings and sealants.
  • Surface Modification
    • (1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane can be applied to modify surfaces to enhance hydrophobicity or adhesion properties, making it useful in various industrial applications.

Case Study 1: Synthesis of Pyridones

A study demonstrated the use of Danishefsky's diene in synthesizing pyridones through Diels-Alder reactions with different dienophiles. The resulting compounds exhibited significant biological activity against certain cancer cell lines.

Case Study 2: Development of Coatings

Research involving the modification of polymer coatings with this silane compound showed enhanced resistance to environmental degradation and improved adhesion properties on various substrates.

Data Table: Summary of Applications

Application TypeSpecific UseKey Benefits
Organic SynthesisDiels-Alder reactionsFormation of complex cyclic structures
Medicinal ChemistrySynthesis of sulfogriseofulvinsAntifungal properties
Pharmaceutical SynthesisMannich-Michael reactionsDevelopment of piperidinones
Material ScienceSurface modificationEnhanced hydrophobicity and adhesion

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene

  • Structure : Lacks the additional trimethylsilane group at the terminal oxygen.
  • However, reduced silyl protection may compromise stability in protic solvents.

1-(Trimethylsilyloxy)-1,3-butadiene

  • Structure: No methoxy group; simpler silyloxy-substituted diene.
  • CAS : 6651-43-0 .
  • Reactivity : The lack of electron-donating methoxy groups diminishes its electron density, reducing its efficacy as a diene in electron-deficient Diels-Alder systems. Suppliers like ChemExper list it at 98% purity, indicating comparable synthetic utility but narrower scope .

Hexamethyldisiloxane

  • Structure : (CH₃)₃Si-O-Si(CH₃)₃, a linear siloxane without conjugated diene functionality.
  • CAS : 107-46-0 .
  • Applications: Primarily used as a solvent or silicone precursor. Its non-conjugated structure eliminates cycloaddition utility but offers superior thermal stability (decomposition >300°C) compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Primary Applications
(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane C₁₃H₂₆O₃Si₂ 298.52 59414-23-2 Methoxy, trimethylsilyloxy, diene Cycloaddition reactions, synthesis
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene C₈H₁₄O₂Si 174.28 59414-23-2 Methoxy, trimethylsilyloxy Intermediate in organic synthesis
1-(Trimethylsilyloxy)-1,3-butadiene C₇H₁₂OSi 140.26 6651-43-0 Trimethylsilyloxy, diene Diels-Alder reactions
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 107-46-0 Siloxane Solvent, silicone production

Research Findings and Key Differences

  • Electronic Effects: The methoxy group in the target compound donates electrons via resonance, activating the diene for reactions with electron-deficient dienophiles. This contrasts with 1-(trimethylsilyloxy)-1,3-butadiene, which relies solely on silyl stabilization .
  • Steric Considerations: The terminal trimethylsilane group in the target compound introduces steric bulk, slowing reactions with hindered dienophiles but improving regioselectivity .
  • Stability: Silyl ethers in the target compound confer resistance to hydrolysis, whereas non-silylated analogs (e.g., methoxy-substituted dienes without silane groups) degrade rapidly in moist environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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